3-(2-Chlorobenzyl)-2-piperidone
Overview
Description
The compound “3-(2-Chlorobenzyl)-2-piperidone” is a derivative of piperidone, which is a six-membered ring with a ketone functional group . The “2-Chlorobenzyl” indicates a benzyl group (a benzene ring attached to a methylene group) with a chlorine atom on the second carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzyl chlorides are often used as intermediates in the synthesis of other organic compounds . They can be prepared by the gas-phase photochemical reaction of toluene with chlorine .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a six-membered piperidone ring with a 2-chlorobenzyl group attached to the third carbon .Chemical Reactions Analysis
Benzyl chlorides, like the 2-chlorobenzyl group in this compound, are reactive and can undergo various reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Benzyl chlorides are typically colorless liquids and are reactive organochlorine compounds .Scientific Research Applications
Anti-Cancer and Anti-Proliferative Properties
3,5-Bis(benzylidene)-4-piperidones, which are structurally related to 3-(2-Chlorobenzyl)-2-piperidone, have been studied for their anti-cancer and anti-inflammatory properties. A novel analog, CLEFMA, was found to be significantly potent in inducing autophagic cell death in lung adenocarcinoma cells, presenting an alternative mode of cell death in apoptosis-resistant cancers (Lagisetty et al., 2010).
Synthesis and Bioactivity in Neuroleptic Agents
2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, was synthesized for use in metabolic studies. This synthesis involved 1-Benzyl-4-piperidone-2-14C, showcasing the use of related piperidone compounds in neuroleptic drug development (Nakatsuka et al., 1981).
Analgesic and Antifungal Applications
2,6-Diaryl-3-methyl-4-piperidones, another related class, have been screened for acute toxicity, analgesic, local anesthetic, and antifungal activity. Certain derivatives exhibited notable analgesic and local anesthetic activities, as well as potent antifungal activity against specific strains (Rameshkumar et al., 2003).
Antibacterial Properties
4-Piperidone curcumin analogues, including compounds similar to this compound, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antibacterial agents based on piperidone frameworks (Damayanti et al., 2020).
Synthetic Intermediates in Natural Product Synthesis
The 4-piperidone framework has been utilized as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interest. Its applications include the preparation of antiepileptic and herbicide agents (Ibenmoussa et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-2-1-4-9(11)8-10-5-3-7-14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPJVJYJGYBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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